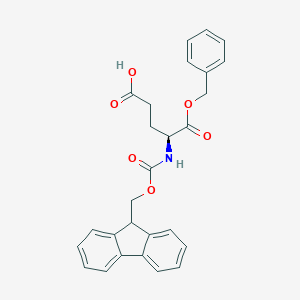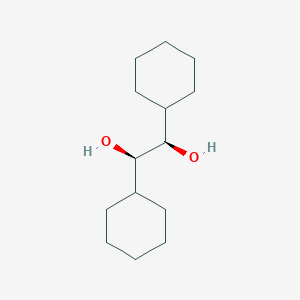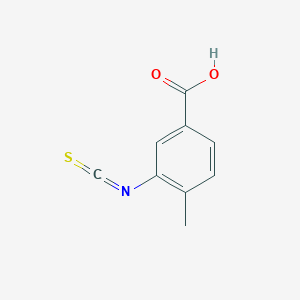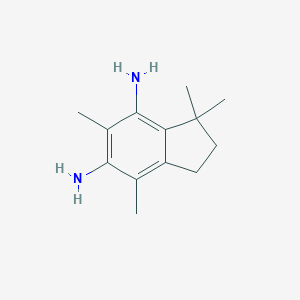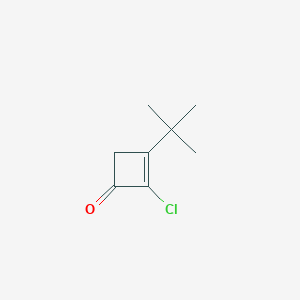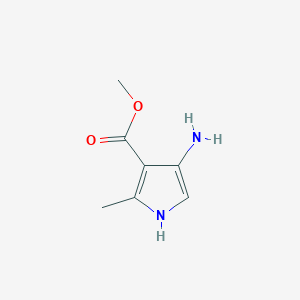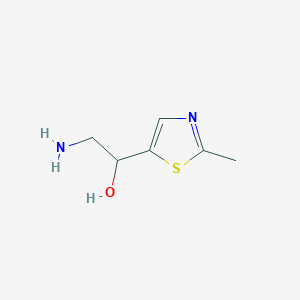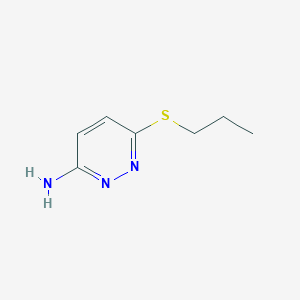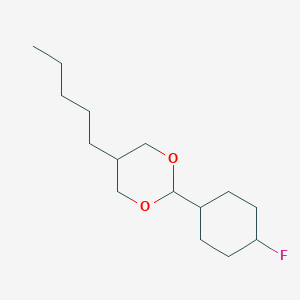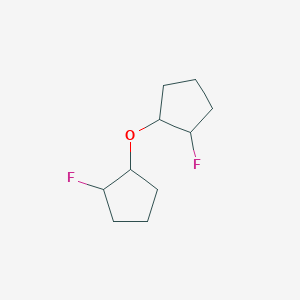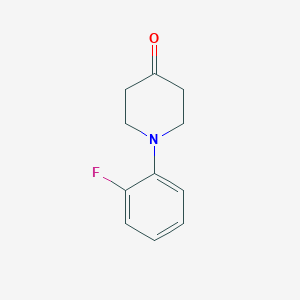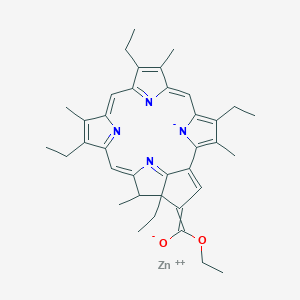
Zn(II) Aetiopurpurin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zn(II) Aetiopurpurin is a coordination compound with the molecular formula C37H42N4O2Zn. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its high molecular weight of 640.135 g/mol and its ability to form stable complexes with other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) Aetiopurpurin typically involves the reaction of aetiopurpurin with zinc salts under controlled conditions. One common method is the reaction of aetiopurpurin with zinc acetate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The use of automated reactors and continuous monitoring systems helps in achieving high yields and minimizing impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Zn(II) Aetiopurpurin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc complexes.
Substitution: this compound can undergo substitution reactions where ligands in the complex are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ammonia, phosphines, or thiols under controlled conditions
Major Products: The major products formed from these reactions include various zinc complexes, zinc oxide, and substituted aetiopurpurin derivatives .
Wissenschaftliche Forschungsanwendungen
Zn(II) Aetiopurpurin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc complexes.
Biology: Employed in the study of zinc’s role in biological systems and as a fluorescent probe for detecting zinc ions in cells.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of advanced materials, including sensors and photonic devices .
Wirkmechanismus
The mechanism of action of Zn(II) Aetiopurpurin involves its ability to interact with biological molecules and generate reactive oxygen species. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and induce oxidative stress, leading to cell damage or death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that selectively kill cancer cells .
Vergleich Mit ähnlichen Verbindungen
Zn(II) Aetiopurpurin can be compared with other zinc coordination compounds, such as:
Zinc Protoporphyrin: Similar in structure but differs in its biological activity and applications.
Zinc Phthalocyanine: Known for its use in photodynamic therapy but has different photophysical properties.
Zinc Chlorin: Another photosensitizer with distinct absorption characteristics and therapeutic potential .
Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and photophysical properties, making it a versatile compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
zinc;ethoxy-(5,11,16,21-tetraethyl-12,17,22,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(22),2,6,8,10(25),11,13,15(24),16,18,20-undecaen-4-ylidene)methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N4O2.Zn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);/q-1;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNBDJIIWYRJFX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C5=CC(=C([O-])OCC)C6(C5=NC(=CC1=N2)C6C)CC)C)CC)C(=C3CC)C)C.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920979 |
Source


|
| Record name | Zinc ethoxy(4,9,14,19-tetraethyl-3,8,13,18-tetramethyl-3,4,23,25-tetradehydro-18,19-dihydro-20H-phorbin-26-id-20-ylidene)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113031-38-2 |
Source


|
| Record name | Zn(II) Aetiopurpurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113031382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc ethoxy(4,9,14,19-tetraethyl-3,8,13,18-tetramethyl-3,4,23,25-tetradehydro-18,19-dihydro-20H-phorbin-26-id-20-ylidene)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
